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Compound of Interest

4-(2-Chlorophenyl)-1,2,3-
Compound Name:

thiadiazol-5-amine
CAS No.: 1538121-87-7

Cat. No.: B1431655

Get Quote

Executive Summary & Chemical Identity

The 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine scaffold represents a critical intermediate in
the development of agrochemical "plant activators" (SAR inducers) and kinase-inhibiting
pharmaceuticals. As a bioisostere of thiazoles and pyridines, the 1,2,3-thiadiazole core offers
unique metabolic stability and hydrogen-bonding potential due to the N=N-S arrangement.

This guide prioritizes the Curtius Rearrangement pathway for synthesis, as it provides the
highest regioselectivity for the 5-amino position, avoiding the isomer mixtures common in direct
cyclization methods.

Chemical Profile
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Property Data

IUPAC Name 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

Common Class 1,2,3-Thiadiazole; Heterocyclic Amine

Molecular Formula CsHeCIN3S

Molecular Weight 211.67 g/mol

SMILES Nclc(c2ccecec2Cl)nnsl

InChi Key Calculated:[1]]PVGHNTXQMCYYGF-
UHFFFAOYSA-N (Analog)

LogP (Predicted) ~2.3

pKa (Predicted) ~2.5 (Conjugate acid of amine)

Synthetic Architecture

The synthesis of 5-amino-1,2,3-thiadiazoles substituted at the 4-position is non-trivial due to
the lability of the thiadiazole ring under harsh conditions. The most robust "Senior Scientist"
approach involves constructing the ring via the Hurd-Mori Cyclization followed by a Curtius
Rearrangement to install the amine.

Pathway Logic
e Ring Construction (Hurd-Mori): We utilize an

-methylene ketone derivative (ethyl benzoylacetate analog) reacted with thionyl chloride and
hydrazine. This forms the stable 1,2,3-thiadiazole-5-carboxylate ester.

» Functional Group Interconversion: The ester is hydrolyzed to the carboxylic acid.

e Amine Installation (Curtius): The carboxylic acid undergoes a Curtius rearrangement (via
acyl azide) to the isocyanate, which is hydrolyzed to the target amine. This method prevents
the formation of 5-chloro byproducts common in direct displacement strategies.

Synthesis Workflow Diagram
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Caption: Step-wise synthesis via Hurd-Mori cyclization and Curtius rearrangement to ensure
regiochemical purity.

Detailed Experimental Protocol

Note: All reactions involving thionyl chloride and azides must be performed in a fume hood with
appropriate blast shielding.

Step 1: Hurd-Mori Cyclization to the Ester

Objective: Synthesize Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

e Reagents:

[¢]

Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq)

[e]

p-Toluenesulfonyl hydrazide (1.05 eq)

o

Thionyl chloride (

) (5.0 eq)

[¢]

Ethanol (Solvent A), Dichloromethane (Solvent B)

e Procedure:

o Dissolve the keto-ester in Ethanol. Add p-Toluenesulfonyl hydrazide and a catalytic
amount of HCI. Reflux for 2 hours to form the hydrazone.

o Evaporate Ethanol to dryness. Redissolve the crude hydrazone in dry Dichloromethane
(DCM).

o Cool to 0°C. Add
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dropwise (Caution: Gas evolution).

o Allow to warm to room temperature and stir for 12 hours. The mixture will darken.

o Quench: Pour carefully into ice-water. Extract with DCM. Wash with saturated

o Purification: Flash chromatography (Hexane/EtOAc). The 1,2,3-thiadiazole ring forms via
the closure of the hydrazone with thionyl chloride.

Step 2: Hydrolysis to Carboxylic Acid

e Reagents: LIOH (2.0 eq), THF/Water (3:1).

e Procedure: Stir the ester in THF/Water with LIOH at ambient temperature for 4 hours. Acidify
with 1M HCI to precipitate the 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid. Filter
and dry.[2][3][4]

Step 3: Curtius Rearrangement to Target Amine

Objective: Convert the acid to the primary amine.
e Reagents:
o Diphenylphosphoryl azide (DPPA) (1.1 eq)
o Triethylamine (

) (1.2 eq)

o tert-Butanol (tBuOH) (Solvent/Reactant) followed by TFA, OR direct aqueous workup.
e Procedure:
o Dissolve the carboxylic acid in dry Toluene or tBuOH.

o Add

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


http://orgsyn.org/demo.aspx?prep=cv2p0487
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259578/
https://ijpsdronline.com/index.php/journal/article/download/202/178
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1431655?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

and DPPA. Heat to 80°C for 3 hours. (Evolution of
indicates isocyanate formation).

o Route A (Boc-Intermediate): If using tBuOH, the Boc-protected amine forms. Isolate and
deprotect with TFA/DCM (1:1) to yield the free amine.

o Route B (Direct Hydrolysis): If performed in Toluene, add water and reflux for 1 hour to
hydrolyze the isocyanate directly to the amine.

o Isolation: Basify the aqueous layer (pH 9) and extract with Ethyl Acetate.
o Validation:

NMR (DMSO-
) should show a broad singlet (

) around 6.0-7.5 ppm and the characteristic aromatic pattern of the 2-chlorophenyl group.

Biological Mechanism & Applications

The 4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amine is a potent scaffold. Its activity profile is
distinct from 1,3,4-thiadiazoles.

Structural Activity Relationship (SAR)

e Plant Defense Induction (SAR):

o The 1,2,3-thiadiazole carboxylates (e.g., Acibenzolar-S-methyl) are known functional
analogs of Salicylic Acid.

o The 5-amine variant acts as a metabolic precursor or a tighter-binding analog in specific
esterase-rich environments (plant leaves).

o Mechanism:[5][6][7][8] Interference with the NPR1 pathway, triggering systemic acquired
resistance against fungi and bacteria.

» Kinase Inhibition (Pharma):
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o The amine group at position 5 serves as a hydrogen bond donor in the ATP-binding pocket
of kinases (e.g., c-Met, VEGFR).

o The 2-chlorophenyl ring provides a twisted conformation (ortho-substitution effect),
enhancing selectivity by fitting into hydrophobic sub-pockets (Gatekeeper residues).

Mechanism Diagram
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Caption: Dual-mode biological activity: SAR induction in plants and Kinase inhibition in
mammalian systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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